Dimethyl (methanesulfonylmethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (methanesulfonylmethyl)phosphonate is an organophosphorus compound with the molecular formula C4H11O5PS. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (methanesulfonylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (methanesulfonylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, phosphine derivatives, and various substituted phosphonates. These products have diverse applications in different fields .
Scientific Research Applications
Dimethyl (methanesulfonylmethyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial applications
Mechanism of Action
The mechanism of action of dimethyl (methanesulfonylmethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate group plays a crucial role in this inhibitory action by mimicking the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl (methanesulfonylmethyl)phosphonate include:
- Dimethyl methylphosphonate
- Diethyl (methylsulfonyl)methylphosphonate
- Trimethyl phosphite
Uniqueness
This compound is unique due to its specific combination of a methanesulfonyl group and a phosphonate group. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness .
Properties
IUPAC Name |
dimethoxyphosphoryl(methylsulfonyl)methane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O5PS/c1-8-10(5,9-2)4-11(3,6)7/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOKOLXLZBLDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CS(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.